3-PYRIDINECARBOXAMIDE,N-(5-NITRO-2-THIAZOLYL)-
Overview
Description
3-Pyridinecarboxamide,N-(5-nitro-2-thiazolyl)- is a chemical compound with the molecular formula C9H6N4O3S and a molecular weight of 250.234 g/mol It is known for its unique structure, which includes a pyridine ring, a carboxamide group, and a nitrothiazole moiety
Preparation Methods
The synthesis of 3-Pyridinecarboxamide,N-(5-nitro-2-thiazolyl)- typically involves the reaction of pyridine-3-carboxylic acid with 5-nitro-2-thiazolamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
3-Pyridinecarboxamide,N-(5-nitro-2-thiazolyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitro group in the thiazole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogenating agents, and alkylating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Pyridinecarboxamide,N-(5-nitro-2-thiazolyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide,N-(5-nitro-2-thiazolyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The pyridine and thiazole rings provide structural stability and facilitate binding to specific targets .
Comparison with Similar Compounds
Similar compounds to 3-Pyridinecarboxamide,N-(5-nitro-2-thiazolyl)- include:
3-Pyridinecarboxamide,N-(2-thiazolyl)-: Lacks the nitro group, which may result in different reactivity and biological activity.
3-Pyridinecarboxamide,N-(5-amino-2-thiazolyl)-:
3-Pyridinecarboxamide,N-(5-chloro-2-thiazolyl)-: The presence of a chloro group can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of 3-Pyridinecarboxamide,N-(5-nitro-2-thiazolyl)- lies in its nitrothiazole moiety, which imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O3S/c14-8(6-2-1-3-10-4-6)12-9-11-5-7(17-9)13(15)16/h1-5H,(H,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRMQIMUGGQZTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313750 | |
Record name | ST50646689 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70313750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64724-83-0 | |
Record name | NSC276393 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST50646689 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70313750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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